

Biological Profile and Analytical Characterization of Butachlor ESA Sodium Salt

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Compound of Interest

Compound Name: *Butachlor ESA sodium salt*

CAS No.: *1173022-75-7*

Cat. No.: *B1469542*

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Executive Summary

Butachlor ESA sodium salt (Sodium 2-[(2,6-diethylphenyl)(butoxymethyl)amino]-2-oxoethanesulfonate) is the stable, ionic sodium salt form of the ethanesulfonic acid (ESA) metabolite derived from the chloroacetanilide herbicide, Butachlor.^{[1][2]}

Unlike its parent compound—which exhibits moderate mammalian toxicity and suspected genotoxicity—the ESA metabolite is characterized by high aqueous solubility, enhanced environmental mobility, and a significantly reduced toxicological profile. Its primary relevance in research and drug development contexts lies in its role as a stable biomarker for environmental exposure and as a reference standard in metabolic stability assays. It represents the terminal sink of the mercapturic acid pathway for chloroacetanilides.

Chemical Identity & Physicochemical Properties

Butachlor ESA sodium salt is an ionic species formed through the displacement of the chlorine atom on the parent molecule by a sulfonic acid group, typically mediated by glutathione conjugation and subsequent catabolism.

Property	Specification
Systematic Name	Sodium 2-[N-(butoxymethyl)-2,6-diethylanilino]-2-oxoethanesulfonate
CAS Number	1173022-75-7
Molecular Formula	C ₁₇ H ₂₆ NNaO ₅ S
Molecular Weight	379.45 g/mol
Solubility	Highly soluble in water (>100 g/L); soluble in methanol.[1][2]
Acidity (pKa)	Strong acid (sulfonic moiety), typically exists as anion at physiological pH.[2]
Stability	Highly stable to hydrolysis; persistent in aqueous environments.[2]

Biological Activity and Toxicological Profile[3][4][5] [6]

Mechanism of Formation (Metabolic Pathway)

The biological activity of Butachlor ESA is best understood through its formation. It is not a primary bioactive agent but a detoxification product.[2] The parent compound, Butachlor, undergoes conjugation with glutathione (GSH) via Glutathione S-Transferase (GST).[2] This removes the reactive chlorine atom—the primary source of the parent's alkylating potential and toxicity.

The pathway proceeds as follows:

- GST Conjugation: Butachlor is conjugated with glutathione, displacing the chlorine.[2]
- Catabolism: The glutathione conjugate is cleaved to a cysteine conjugate.[2]
- Oxidation/Transamination: The cysteine conjugate is metabolized to a thiol, which is then oxidized to the sulfonic acid (ESA).

Comparative Toxicology (Parent vs. Metabolite)

Research on chloroacetanilide herbicides (Alachlor, Acetochlor, Butachlor) consistently demonstrates a "detoxification by solubilization" trend.

- **Acute Toxicity:** While Butachlor parent has an LD50 (rat, oral) of ~2000 mg/kg, ESA metabolites of this class typically exhibit LD50 values >5000 mg/kg, rendering them practically non-toxic in acute exposures.
- **Genotoxicity:** The removal of the chloro- group eliminates the alkylating capability responsible for the genotoxic potential observed in the parent compound. Butachlor ESA is considered non-genotoxic.[2][3]
- **Target Organ Toxicity:** Unlike the parent, which can induce hepatotoxicity and oxidative stress, the ESA salt is rapidly excreted via urine due to its high polarity, minimizing tissue accumulation.

Environmental "Activity" (Persistence)

In an ecological context, the "activity" of Butachlor ESA is defined by its persistence. Lacking the handle for further microbial degradation, it accumulates in groundwater. It serves as a long-term tracer for past herbicide application, often persisting for years after the parent compound has degraded.[2]

Visualization of Metabolic Pathway

The following diagram illustrates the detoxification pathway converting the reactive Butachlor parent into the benign ESA salt.



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Figure 1: The detoxification pathway of Butachlor to Butachlor ESA, highlighting the transition from a reactive lipophile to a stable hydrophile.

Analytical Methodologies

For researchers tracking this metabolite, LC-MS/MS is the gold standard due to the molecule's polarity and non-volatility. The following protocol is adapted from EPA Method 535, optimized for the detection of chloroacetanilide degradates.

Sample Preparation (Solid Phase Extraction)[2]

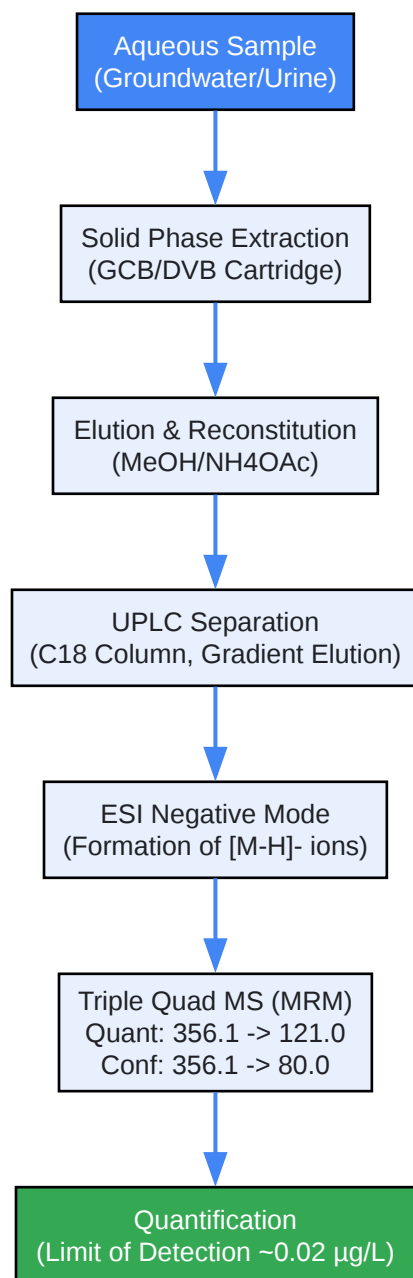
- Cartridge: Graphitized Carbon Black (GCB) or Divinylbenzene (DVB) polymer SPE cartridges.[2]
- Conditioning: Methanol followed by reagent water.[2]
- Loading: Aqueous sample (buffered to pH 7) is loaded at 5-10 mL/min.
- Elution: Elute with Methanol/Ethyl Acetate containing small amounts of ammonium acetate.
- Concentration: Evaporate to dryness under nitrogen and reconstitute in mobile phase.

LC-MS/MS Parameters

The sodium salt dissociates in the mobile phase; detection targets the anionic ESA species ().[2]

Parameter	Setting
Instrument	Triple Quadrupole Mass Spectrometer (LC-MS/MS)
Ionization Mode	Electrospray Ionization (ESI), Negative Mode
Column	C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	5 mM Ammonium Acetate in Water
Mobile Phase B	Methanol or Acetonitrile
Gradient	10% B to 90% B over 10-15 mins
MRM Transition (Quant)	m/z 356.1 \rightarrow 121.0 (Characteristic Ethyl-aniline fragment)
MRM Transition (Conf)	m/z 356.1 \rightarrow 80.0 (Sulfonate fragment)

Analytical Workflow Diagram



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Figure 2: Step-by-step analytical workflow for the quantitation of Butachlor ESA using LC-MS/MS.

References

- United States Environmental Protection Agency (EPA). (2005).[2][4] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking

Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[Link](#)

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Sources

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